An In-depth Technical Guide to 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
An In-depth Technical Guide to 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
An In-depth Technical Guide to 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, a heterocyclic compound identified by the CAS number 959992-62-2, has emerged as a molecule of significant interest in medicinal chemistry and drug discovery. Its unique pyrido-oxazine scaffold has been implicated in the modulation of several key biological targets, positioning it as a valuable building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known chemical properties, biological activities, and handling information for this compound, compiled from available literature and supplier data. While detailed experimental protocols and in-depth biological pathway analyses are not extensively published, this document consolidates the existing knowledge to support further research and development efforts.
Chemical Properties
The fundamental chemical and physical properties of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine are summarized below. The data is a combination of information from commercial suppliers and computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O | Parkway Scientific |
| Molecular Weight | 215.05 g/mol | Parkway Scientific |
| CAS Number | 959992-62-2 | Multiple Sources |
| Appearance | Solid (form may vary) | - |
| Purity | > 95% - 97% (as specified by suppliers) | AKSci, Parkway Scientific |
| XLogP3 | 1.9 | Parkway Scientific |
| Hydrogen Bond Donor Count | 1 | Parkway Scientific |
| Hydrogen Bond Acceptor Count | 1 | Parkway Scientific |
| Rotatable Bond Count | 0 | Parkway Scientific |
| Topological Polar Surface Area | 34.2 Ų | Parkway Scientific |
| Heavy Atom Count | 11 | Parkway Scientific |
Spectroscopic Data
While specific spectra are not publicly available in the search results, chemical suppliers like ChemicalBook indicate the availability of the following spectroscopic data for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine:
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¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy data is available to confirm the structure and purity of the compound.
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IR: Infrared spectroscopy data can provide information about the functional groups present in the molecule.
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MS: Mass spectrometry data is available to confirm the molecular weight and fragmentation pattern.
Researchers are advised to obtain lot-specific analytical data from their supplier.
Biological Activity and Potential Applications
Patents citing 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine highlight its potential as a modulator of various key cellular targets, suggesting its utility in the development of targeted therapies.[3]
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FGFR4 Inhibitor: The compound is listed in patents related to Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[3] FGFR4 is a receptor tyrosine kinase that plays a role in cell proliferation and differentiation, and its dysregulation is implicated in certain cancers.
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PI3K Inhibitor: It is also mentioned in patents for compounds with Phosphoinositide 3-kinase (PI3K) inhibiting activity.[3] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism, and is a major target in cancer therapy.
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Sirtuin Modulator: Patents also identify this molecule as a potential sirtuin modulator.[3] Sirtuins are a class of proteins that play a crucial role in cellular regulation, including metabolism, DNA repair, and inflammation.
The diverse range of potential targets underscores the importance of the 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine scaffold in medicinal chemistry.
Experimental Protocols
Illustrative Synthesis of a Substituted Pyrido-oxazine (Tandem SN2 and SNAr Reaction)
The following is a generalized protocol based on the synthesis of substituted pyrido-oxazines and should be adapted and optimized for the specific target molecule.[4]
Materials:
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A suitable 3-hydroxypyridine precursor
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A dihaloalkane (e.g., 1,2-dibromoethane)
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A primary amine
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Appropriate solvents (e.g., H₂O, organic solvents)
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Base (e.g., K₂CO₃)
Procedure:
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Bromination of 3-hydroxypyridine: The 3-hydroxypyridine starting material is first brominated to introduce the necessary halogen atoms on the pyridine ring. This is typically achieved using bromine in an aqueous solution.[4]
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Alkylation of the hydroxyl group: The resulting brominated 3-hydroxypyridine is then reacted with a dihaloalkane in the presence of a base to form a bromoalkoxy-substituted pyridine intermediate.
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Tandem SN2 and SNAr Cyclization: The intermediate is then reacted with a primary amine. This proceeds via a tandem reaction where the primary amine first displaces one of the halogens on the alkoxy chain (SN2), followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the oxazine ring.[4]
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Purification: The final product is purified using standard techniques such as column chromatography on silica gel.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is associated with the following hazards[1]:
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Storage: Store long-term in a cool, dry place.[1]
This product is intended for research and development use only and should be handled by technically qualified personnel.[1]
Visualizations
General Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a novel chemical entity like 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, from initial synthesis to biological evaluation.
